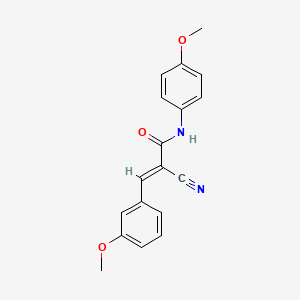

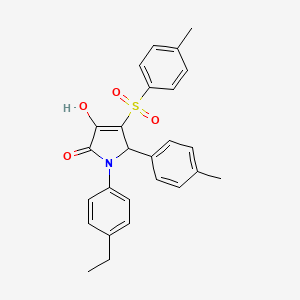

(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide” is a compound that contains several functional groups . The “2E” indicates the configuration of the double bond, the “cyano” group is a carbon-nitrogen triple bond, and “methoxyphenyl” refers to a phenyl ring (a six-membered carbon ring) with a methoxy group (an oxygen bonded to a methyl group) attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its double bond . The presence of the cyano group, the methoxyphenyl groups, and the acrylamide could all contribute to the compound’s overall structure .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups . The cyano group could undergo reactions such as hydrolysis or reduction, while the double bond in the acrylamide could participate in addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the polar cyano group and the polar amide group could affect its solubility in different solvents .

Applications De Recherche Scientifique

Corrosion Inhibitors : Acrylamide derivatives, including those related to the specified compound, have been studied for their effectiveness as corrosion inhibitors. A study conducted by Abu-Rayyan et al. (2022) found that acrylamide derivatives were effective in inhibiting corrosion of copper in nitric acid solutions. This could have significant applications in the field of material science and engineering (Abu-Rayyan et al., 2022).

Mechanofluorochromic Properties : The compound has been explored for its mechanofluorochromic properties, which are changes in fluorescence in response to mechanical stimuli. Song et al. (2015) synthesized derivatives of 3-aryl-2-cyano acrylamide and demonstrated their different optical properties owing to their distinct stacking modes. This property is particularly interesting for material sciences, especially in the development of smart materials and sensors (Song et al., 2015).

Cytotoxicity and Antiviral Bioactivities : Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate. These compounds were tested for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in pharmaceuticals and medicinal chemistry (Hassan et al., 2014).

Organic Chemistry and Material Science : Yokoyama et al. (1985) investigated the reactivity of cyanoacrylamide derivatives in organic chemistry, which has implications in material science and synthetic chemistry. Their study provided insights into molecular structures and reactions that are fundamental to the development of new materials and compounds (Yokoyama et al., 1985).

Synthesis of Novel Organic Sensitizers : Kim et al. (2006) engineered novel organic sensitizers for solar cell applications, incorporating cyanoacrylic acid groups. This work highlights the potential of such compounds in renewable energy technology, specifically in the improvement of solar cell efficiency (Kim et al., 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-8-6-15(7-9-16)20-18(21)14(12-19)10-13-4-3-5-17(11-13)23-2/h3-11H,1-2H3,(H,20,21)/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCWVOFHDTWHEZ-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B2615475.png)

![(E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2615481.png)

![(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2615489.png)

![(E)-isopropyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2615492.png)

![1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2615497.png)